Cas no 2229184-15-8 (2-(3-bromo-5-nitrophenyl)propanenitrile)

2-(3-Bromo-5-nitrophenyl)propanenitrile is a brominated and nitrated aromatic nitrile compound with potential utility as an intermediate in organic synthesis. Its structure features a propanenitrile group attached to a phenyl ring substituted with bromine and nitro groups at the 3- and 5-positions, respectively. This arrangement offers reactivity at multiple sites, making it suitable for further functionalization, such as nucleophilic substitution or reduction reactions. The bromo and nitro substituents enhance its versatility in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals. The compound's well-defined molecular structure ensures consistent performance in synthetic applications, supporting precise modifications for target molecule development.
2-(3-bromo-5-nitrophenyl)propanenitrile structure
2229184-15-8 structure
商品名:2-(3-bromo-5-nitrophenyl)propanenitrile
CAS番号:2229184-15-8
MF:C9H7BrN2O2
メガワット:255.068081140518
CID:6524769
PubChem ID:165709064

2-(3-bromo-5-nitrophenyl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 2-(3-bromo-5-nitrophenyl)propanenitrile
    • 2229184-15-8
    • EN300-1905430
    • インチ: 1S/C9H7BrN2O2/c1-6(5-11)7-2-8(10)4-9(3-7)12(13)14/h2-4,6H,1H3
    • InChIKey: RHWNWRUWSYVWJB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=C(C=1)C(C#N)C)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 253.96909g/mol
  • どういたいしつりょう: 253.96909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 69.6Ų

2-(3-bromo-5-nitrophenyl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1905430-0.25g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
0.25g
$893.0 2023-09-18
Enamine
EN300-1905430-5.0g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
5g
$2816.0 2023-06-01
Enamine
EN300-1905430-0.05g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
0.05g
$816.0 2023-09-18
Enamine
EN300-1905430-2.5g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
2.5g
$1903.0 2023-09-18
Enamine
EN300-1905430-0.1g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
0.1g
$855.0 2023-09-18
Enamine
EN300-1905430-0.5g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
0.5g
$933.0 2023-09-18
Enamine
EN300-1905430-1g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
1g
$971.0 2023-09-18
Enamine
EN300-1905430-1.0g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
1g
$971.0 2023-06-01
Enamine
EN300-1905430-10.0g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
10g
$4176.0 2023-06-01
Enamine
EN300-1905430-10g
2-(3-bromo-5-nitrophenyl)propanenitrile
2229184-15-8
10g
$4176.0 2023-09-18

2-(3-bromo-5-nitrophenyl)propanenitrile 関連文献

2-(3-bromo-5-nitrophenyl)propanenitrileに関する追加情報

2-(3-Bromo-5-Nitrophenyl)Propanenitrile: A Comprehensive Overview

2-(3-Bromo-5-Nitrophenyl)Propanenitrile, identified by the CAS number 2229184-15-8, is a chemically synthesized compound with significant applications in various fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development, polymer synthesis, and advanced materials research. Recent studies have highlighted its role in enhancing the efficiency of certain chemical reactions, making it a valuable component in modern chemical processes.

The molecular structure of 2-(3-Bromo-5-Nitrophenyl)Propanenitrile comprises a phenyl ring substituted with bromine and nitro groups at the 3rd and 5th positions, respectively, attached to a propanenitrile chain. This arrangement imparts the compound with distinct electronic properties, which are crucial for its reactivity in various chemical environments. The bromine substituent introduces electron-withdrawing effects, while the nitro group enhances the compound's stability and reactivity under specific conditions.

Recent research has focused on optimizing the synthesis of 2-(3-Bromo-5-Nitrophenyl)Propanenitrile to improve yield and reduce production costs. Innovations in catalytic methods and green chemistry practices have been explored to minimize environmental impact. For instance, studies published in leading journals such as Chemical Communications and Journal of Organic Chemistry have demonstrated the use of microwave-assisted synthesis and enzymatic catalysts to streamline the production process.

In terms of applications, this compound has shown promise in the development of advanced polymers with tailored mechanical properties. Its ability to act as a cross-linking agent in polymer networks has been extensively studied, with findings indicating improved thermal stability and mechanical strength in resulting materials. Additionally, its role as an intermediate in drug synthesis has been explored, particularly in the design of bioactive molecules targeting specific cellular pathways.

The stability and reactivity of 2-(3-Bromo-5-Nitrophenyl)Propanenitrile under varying conditions have been thoroughly investigated. Research conducted at prominent institutions such as Stanford University and MIT has revealed its potential as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions under mild conditions makes it an attractive candidate for constructing complex molecular architectures.

In conclusion, 2-(3-Bromo-5-Nitrophenyl)Propanenitrile, CAS No. 2229184-15-8, stands out as a significant compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis techniques, position it as a key player in modern chemical research and industrial applications.

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